molecular formula C13H8F3N3O B11093083 {1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile

{1-[(4-Acetylphenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile

Cat. No.: B11093083
M. Wt: 279.22 g/mol
InChI Key: FNLMDMDVIWXWKE-UHFFFAOYSA-N
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Description

2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE is a complex organic compound characterized by its unique structure, which includes an acetylanilino group, a trifluoroethylidene moiety, and a malononitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon bonds between aldehydes or ketones and compounds containing active methylene groups, such as malononitrile . The reaction conditions often include the use of a base catalyst, such as piperidine or DABCO, and can be carried out in various solvents, including ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-ACETYLANILINO)-2,2,2-TRIFLUOROETHYLIDENE]MALONONITRILE is unique due to its trifluoroethylidene moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C13H8F3N3O

Molecular Weight

279.22 g/mol

IUPAC Name

2-[1-(4-acetylanilino)-2,2,2-trifluoroethylidene]propanedinitrile

InChI

InChI=1S/C13H8F3N3O/c1-8(20)9-2-4-11(5-3-9)19-12(13(14,15)16)10(6-17)7-18/h2-5,19H,1H3

InChI Key

FNLMDMDVIWXWKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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